

## AZD-8871: A Preclinical Review of a Novel Dual-Pharmacology Bronchodilator

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

#### Introduction

AZD-8871, also known as navafenterol, is an investigational inhaled long-acting dual-pharmacology molecule that combines a muscarinic M3 receptor antagonist (M3A) and a β2-adrenoceptor agonist (B2A) in a single entity.[1][2] This novel approach to bronchodilation is under development for the treatment of chronic obstructive pulmonary disease (COPD) and potentially asthma. The therapeutic rationale for a MABA (Muscarinic Antagonist and Beta-2 Agonist) is to achieve superior bronchodilation compared to single-agent therapies by targeting two distinct pathways that regulate airway smooth muscle tone.[3] This whitepaper provides a comprehensive review of the available preclinical data for AZD-8871, focusing on its pharmacological profile, and includes detailed experimental methodologies and data presented for scientific evaluation.

### **Core Pharmacological Profile**

AZD-8871 is characterized by its potent and sustained dual activity as both a muscarinic antagonist and a  $\beta$ 2-adrenoceptor agonist. Preclinical studies have demonstrated its high affinity and functional activity at these receptors, supporting its potential for once-daily dosing in humans.[1]

#### **Data Presentation: Quantitative Pharmacological Data**



The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of AZD-8871.

Table 1: In Vitro Receptor Binding and Functional Potency of AZD-8871

| Parameter                           | Species/System                                     | Value      | Reference |
|-------------------------------------|----------------------------------------------------|------------|-----------|
| Muscarinic Receptor (M3) Antagonism |                                                    |            |           |
| pIC50 (Binding<br>Affinity)         | Human M3 Receptor                                  | 9.5        | [1]       |
| Half-life (at M3<br>Receptor)       | Human M3 Receptor                                  | 4.97 hours | [1]       |
| pIC50 (Functional<br>Antagonism)    | Guinea Pig Electrically<br>Stimulated Trachea      | 8.6        | [1]       |
| Muscarinic Receptor (M2) Antagonism |                                                    |            |           |
| Half-life (at M2<br>Receptor)       | Human M2 Receptor                                  | 0.46 hours | [1]       |
| β2-Adrenoceptor<br>Agonism          |                                                    |            |           |
| pEC50 (Functional<br>Agonism)       | Guinea Pig<br>Spontaneous Tone<br>Isolated Trachea | 8.8        | [1]       |
| β-Adrenoceptor<br>Selectivity       |                                                    |            |           |
| Selectivity for β2 over β1          | -                                                  | 3-fold     | [1]       |
| Selectivity for β2 over β3          | -                                                  | 6-fold     | [1]       |

Table 2: In Vivo Preclinical Efficacy of AZD-8871



| Species    | Model                                                | Endpoint                                    | Key Findings                                                                                                                          | Reference |
|------------|------------------------------------------------------|---------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Guinea Pig | Acetylcholine-<br>induced<br>bronchoconstricti<br>on | Prevention of bronchoconstricti on          | Nebulized AZD-<br>8871 effectively<br>prevents<br>bronchoconstricti<br>on with minimal<br>effects on<br>salivation and<br>heart rate. | [1]       |
| Dog        | Acetylcholine-<br>induced<br>bronchoconstricti<br>on | Duration of<br>bronchoprotectiv<br>e effect | Long-lasting effects with a bronchoprotectiv e half-life greater than 24 hours.                                                       | [1]       |

# Signaling Pathways and Experimental Workflows Signaling Pathway of AZD-8871

The dual mechanism of action of AZD-8871 targets two key signaling pathways in airway smooth muscle cells, leading to bronchodilation.



Click to download full resolution via product page



Caption: Dual signaling pathway of AZD-8871 in airway smooth muscle cells.

#### **Experimental Workflow: In Vitro Functional Assay**

The following diagram illustrates a typical workflow for assessing the dual functional activity of a MABA compound like AZD-8871 in isolated tissue.





Click to download full resolution via product page

Caption: Workflow for in vitro functional assessment of AZD-8871.



#### **Experimental Protocols**

Detailed experimental protocols for the key preclinical assays are provided below, based on published methodologies for similar compounds.

#### **M3** Receptor Radioligand Binding Assay

- Objective: To determine the binding affinity (pIC50) of AZD-8871 for the human M3 muscarinic receptor.
- Materials:
  - Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human M3 receptor.
  - Radioligand: [3H]-N-methylscopolamine ([3H]NMS).
  - Non-specific binding control: Atropine (1 μM).
  - Assay buffer: Phosphate-buffered saline (PBS) with 0.1% bovine serum albumin (BSA).
  - AZD-8871 at various concentrations.
  - Scintillation fluid and counter.
- Protocol:
  - Prepare a dilution series of AZD-8871.
  - In a 96-well plate, add cell membranes, [3H]NMS, and either buffer, AZD-8871, or atropine.
  - Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow binding to reach equilibrium.
  - Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.
  - Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.



- Place the filters in scintillation vials with scintillation fluid.
- Quantify the radioactivity using a scintillation counter.
- Calculate the specific binding by subtracting the non-specific binding (in the presence of atropine) from the total binding.
- Plot the percentage of specific binding against the logarithm of the AZD-8871 concentration to generate a competition curve and determine the IC50, which is then converted to pIC50.

#### **Isolated Guinea Pig Trachea Functional Assays**

- Objective: To assess the dual functional activity of AZD-8871 as a muscarinic antagonist and a β2-adrenoceptor agonist.
- Materials:
  - Male Dunkin-Hartley guinea pigs.
  - Krebs-Henseleit solution.
  - Organ bath system with isometric force transducers.
  - Electrical field stimulation (EFS) equipment.
  - Propranolol (β-adrenoceptor antagonist).
  - AZD-8871 at various concentrations.
- Protocol for Muscarinic Antagonism (pIC50):
  - Humanely euthanize a guinea pig and dissect the trachea.
  - Prepare tracheal ring preparations and mount them in organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.
  - Allow the tissues to equilibrate under a resting tension.



- Induce cholinergic contractions using EFS.
- Once a stable contraction is achieved, add cumulative concentrations of AZD-8871 to the organ bath in the presence of propranolol (to block any β2-agonist effects).
- Record the relaxation of the EFS-induced contraction.
- Construct a concentration-response curve and calculate the pIC50 for muscarinic antagonism.
- Protocol for β2-Adrenoceptor Agonism (pEC50):
  - Follow steps 1-3 as above.
  - Assess the spontaneous tone of the tracheal rings.
  - Add cumulative concentrations of AZD-8871 to the organ bath.
  - Record the relaxation of the spontaneous tone.
  - $\circ$  Construct a concentration-response curve and calculate the pEC50 for  $\beta 2$ -adrenoceptor agonism.

## In Vivo Acetylcholine-Induced Bronchoconstriction in Guinea Pigs

- Objective: To evaluate the in vivo bronchoprotective effects of AZD-8871.
- Materials:
  - Male Dunkin-Hartley guinea pigs.
  - Anesthetic (e.g., pentobarbital).
  - Mechanical ventilator.
  - Nebulizer for drug administration.
  - Acetylcholine (ACh) solution for intravenous administration.



- Equipment to measure airway resistance and compliance.
- Protocol:
  - Anesthetize the guinea pig and perform a tracheotomy.
  - Connect the animal to a mechanical ventilator and monitor baseline airway pressure.
  - Administer nebulized AZD-8871 or vehicle control.
  - At a specified time point after drug administration, challenge the animal with an intravenous injection of ACh to induce bronchoconstriction.
  - Measure the peak increase in airway resistance.
  - Calculate the percentage inhibition of the ACh-induced bronchoconstriction by AZD-8871 compared to the vehicle control.
  - To determine the duration of action, perform ACh challenges at various time points after AZD-8871 administration.

#### Conclusion

The preclinical data for AZD-8871 strongly support its profile as a potent, long-acting, dual-pharmacology MABA. Its high affinity and selectivity for the M3 and  $\beta$ 2-adrenoceptor, respectively, translate into effective and sustained bronchodilation in in vivo models. These findings have provided a solid foundation for the clinical development of AZD-8871 as a potential once-daily treatment for obstructive lung diseases such as COPD. The experimental protocols outlined in this document provide a framework for the continued investigation and understanding of this and other novel respiratory therapeutics.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. benchchem.com [benchchem.com]
- 2. In vitro reactivity ("organ chamber") of guinea pig tracheal rings—methodology considerations PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- To cite this document: BenchChem. [AZD-8871: A Preclinical Review of a Novel Dual-Pharmacology Bronchodilator]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605785#azd-8871-preclinical-data-review]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com